3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-620058 is a chemical compound with the molecular formula C28H27N3O3S and a molecular weight of 485.6 grams per mole . It is primarily used in scientific research and is known for its role as a JAMM protease inhibitor . This compound is not intended for human or animal clinical diagnosis or treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620058 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods
Industrial production methods for WAY-620058 are also proprietary. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and safety standards. The production process may involve large-scale synthesis, purification, and quality assurance steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
WAY-620058 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-620058 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of WAY-620058 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
WAY-620058 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is studied for its potential therapeutic applications, particularly as a JAMM protease inhibitor.
Industry: It is used in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of WAY-620058 involves its role as a JAMM protease inhibitor. JAMM proteases are a family of enzymes involved in the regulation of various cellular processes, including protein degradation and signaling pathways. WAY-620058 inhibits the activity of these enzymes, thereby affecting the cellular processes they regulate. The molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
WAY-620058 can be compared with other JAMM protease inhibitors and similar compounds. Some of the similar compounds include:
WAY-316606: Another JAMM protease inhibitor with a different molecular structure.
PR-619: A broad-spectrum deubiquitinase inhibitor that also targets JAMM proteases.
NSC-632839: A compound with similar inhibitory activity against JAMM proteases.
WAY-620058 is unique due to its specific molecular structure and the particular pathways it affects
Properties
Molecular Formula |
C28H27N3O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)but-3-enamide |
InChI |
InChI=1S/C28H27N3O3S/c1-33-24-6-4-5-20(18-24)17-21(28-30-25-7-2-3-8-26(25)35-28)19-27(32)29-22-9-11-23(12-10-22)31-13-15-34-16-14-31/h2-12,17-18H,13-16,19H2,1H3,(H,29,32) |
InChI Key |
BBRZYKRLSUTSMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.